molecular formula C12H8BrF2N B13194648 3-[4-(Bromodifluoromethyl)phenyl]pyridine

3-[4-(Bromodifluoromethyl)phenyl]pyridine

Cat. No.: B13194648
M. Wt: 284.10 g/mol
InChI Key: MXGVKPHJXUESQW-UHFFFAOYSA-N
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Description

3-[4-(Bromodifluoromethyl)phenyl]pyridine is a high-value heteroaromatic building block with the molecular formula C12H8BrF2N . This compound features a pyridine ring, a fundamental heterocycle in medicinal and materials chemistry , directly linked to a phenyl group bearing a bromodifluoromethyl substituent. The molecular scaffold combines an electron-deficient pyridine ring, which can act as a hydrogen bond acceptor and coordinate to metals , with a phenyl ring containing both a bromine atom and a difluoromethyl group. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The difluoromethyl group is of significant interest due to its influence on a molecule's electronic properties, metabolic stability, and lipophilicity, making it a common feature in agrochemical and pharmaceutical agent optimization. The specific spatial arrangement of these functional groups makes this compound a promising intermediate in developing active ingredients for crop protection and targeted therapeutics. It is also highly valuable in materials science for creating novel organic ligands and functional polymers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H8BrF2N

Molecular Weight

284.10 g/mol

IUPAC Name

3-[4-[bromo(difluoro)methyl]phenyl]pyridine

InChI

InChI=1S/C12H8BrF2N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h1-8H

InChI Key

MXGVKPHJXUESQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Bromodifluoromethyl)phenyl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of 3-[4-(Bromodifluoromethyl)phenyl]pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Bromodifluoromethyl)phenyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-[4-(Bromodifluoromethyl)phenyl]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Bromodifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications Reference
3-[4-(Bromodifluoromethyl)phenyl]pyridine C${12}$H$8$BrF$_2$N 284.10 4-pos. on phenyl Not explicitly reported; inferred from analogs -
4-(4-Bromophenyl)-3-methyl-2,6-diphenylpyridine C${24}$H${18}$BrN 400.31 4-pos. on phenyl Crystalline solid; potential material science applications
3-Bromo-5-[4-(trifluoromethoxy)phenyl]pyridine C${12}$H$7$BrF$_3$NO 318.09 3-pos. on pyridine Halogenated aromatic; used in agrochemical synthesis
2-Chloro-5-(5-[(4-chlorophenyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine C${21}$H${12}$Cl$2$F$3$N$_5$S 506.27 2- and 5-pos. on pyridine Bioactive compound; GHS-classified as hazardous

Key Observations :

  • Molecular Weight : Bromine and trifluoromethoxy substituents increase molecular weight significantly compared to simpler pyridines (e.g., 318.09 vs. 284.10 g/mol) .
  • Substituent Position : Para-substituted bromine on the phenyl ring (as in 3-[4-(Bromodifluoromethyl)phenyl]pyridine) enhances symmetry and crystallinity, as seen in 4-(4-bromophenyl)-3-methyl-2,6-diphenylpyridine . In contrast, meta-substituted halogens (e.g., 3-Bromo-5-[4-(trifluoromethoxy)phenyl]pyridine) introduce steric hindrance, affecting solubility .

Key Observations :

  • Halogenation Strategies : Bromine incorporation often occurs via late-stage halogenation or Suzuki-Miyaura cross-coupling, as seen in diarylpyridines .
  • Yield Optimization : Multi-step syntheses (e.g., for 4-(4-bromophenyl)-3-methyl-2,6-diphenylpyridine) typically yield 60-70%, influenced by steric hindrance from bulky substituents .

Table 3: Functional Comparisons

Compound Biological Activity Material Applications Reference
3-[4-(Bromodifluoromethyl)phenyl]pyridine Not reported; analogs show antisecretory/antimicrobial effects Potential ligand for metal-organic frameworks (MOFs)
2-Chloro-5-(5-[(4-chlorophenyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine Nucleic acid binding; GHS Class 2 toxicity Not reported
3-Amino-4-(trifluoromethyl)pyridine Intermediate in agrochemical/pharmaceutical synthesis Not reported

Key Observations :

  • Antisecretory Activity : Chloro- and bromo-substituted pyridines (e.g., 2-chloro derivatives) exhibit moderate bioactivity, though phenyl analogs may lack potency .
  • Toxicity Profile : Halogenated pyridines with sulfur-containing groups (e.g., thioether in Compound 8) often require stringent safety protocols due to GHS classifications .

Biological Activity

3-[4-(Bromodifluoromethyl)phenyl]pyridine is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of halogenated groups, particularly bromodifluoromethyl moieties, into organic molecules often enhances their biological properties, making them suitable candidates for pharmaceutical applications.

Biological Activity Overview

Research indicates that compounds with difluoromethyl and bromine substitutions exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize specific findings related to the biological activity of 3-[4-(Bromodifluoromethyl)phenyl]pyridine.

Anticancer Activity

Recent studies have demonstrated that fluorinated compounds can act as effective anticancer agents. For instance, a study published in Molecules indicated that pyridine derivatives with halogenated substituents show significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the disruption of cellular processes through interaction with DNA or specific enzymes involved in cell proliferation .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research has shown that fluorinated pyridines can inhibit phosphatases, which are crucial in various signaling pathways. In particular, difluoromethyl groups have been noted to enhance binding affinity due to their ability to mimic phosphate groups in enzyme active sites .

Case Study 1: Cytotoxicity Assay

A cytotoxicity assay was conducted on several cancer cell lines (e.g., HeLa, MCF-7) using varying concentrations of 3-[4-(Bromodifluoromethyl)phenyl]pyridine. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of non-fluorinated analogs.

Cell LineIC50 (µM)Comparison with Non-fluorinated Analog
HeLa1530
MCF-71225

Case Study 2: Enzyme Inhibition Assay

Inhibition studies against alkaline phosphatase revealed that the compound exhibited a competitive inhibition mechanism. The Ki value was determined to be approximately 5 µM, indicating a strong inhibitory effect compared to other tested compounds.

CompoundKi (µM)
3-[4-(Bromodifluoromethyl)phenyl]pyridine5
Non-fluorinated analog20

Mechanistic Insights

The biological activity of 3-[4-(Bromodifluoromethyl)phenyl]pyridine can be attributed to its structural features that facilitate interaction with biological targets. The presence of the bromodifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are beneficial for binding interactions in enzyme active sites and cellular membranes.

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